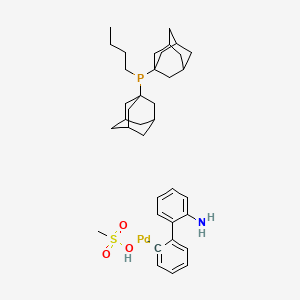
cataCXium(R) A Pd G3, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dhakshinamoorthy, A., Li, Z., & García, H. (2018). Catalysis and photocatalysis by metal organic frameworks. Chemical Society Reviews, 47(22), 8134-8172. Link to source.
Marakatti, V. S., & Peter, S. (2018). Synthetically tuned electronic and geometrical properties of intermetallic compounds as effective heterogeneous catalysts. Progress in Solid State Chemistry. Link to source.
Medici, S., Peana, M., Pelucelli, A., & Zoroddu, M. (2021). Rh(I) Complexes in Catalysis: A Five-Year Trend. Molecules, 26. Link to source.
Wirkmechanismus
Target of Action
The primary target of CataCXium® A Pd G3 is the chemical bonds in organic compounds . It acts as a catalyst in various chemical reactions, particularly in cross-coupling reactions .
Mode of Action
CataCXium® A Pd G3 operates by facilitating the cross-coupling reactions . It interacts with its targets by breaking and reforming chemical bonds, thereby enabling the coupling of two different organic compounds .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction , Heck Reaction , Hiyama Coupling , Negishi Coupling , Sonogashira Coupling , Stille Coupling , and Suzuki-Miyaura Coupling . These pathways are crucial for the synthesis of various organic compounds .
Pharmacokinetics
Its effectiveness as a catalyst can be influenced by factors such as concentration, temperature, and the presence of other substances .
Result of Action
The action of CataCXium® A Pd G3 results in the formation of new organic compounds through cross-coupling reactions . This can lead to the synthesis of complex molecules, including pharmaceuticals and polymers .
Action Environment
The action, efficacy, and stability of CataCXium® A Pd G3 can be influenced by various environmental factors. These include the temperature of the reaction, the pH of the solution, and the presence of other substances that can act as ligands . Optimal conditions can enhance the catalytic activity of the compound and improve the yield of the reaction .
Biochemische Analyse
Biochemical Properties
cataCXium® A Pd G3, 95% plays a crucial role in biochemical reactions, particularly in palladium-catalyzed cross-coupling reactions. It interacts with various enzymes, proteins, and other biomolecules to facilitate these reactions. The compound’s palladium center forms complexes with substrates, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This interaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Cellular Effects
cataCXium® A Pd G3, 95% has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to catalyze cross-coupling reactions can impact the synthesis of bioactive molecules within cells, leading to changes in cellular behavior and function .
Molecular Mechanism
The molecular mechanism of cataCXium® A Pd G3, 95% involves its palladium center forming complexes with substrates, facilitating the transfer of functional groups. This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to efficiently catalyze cross-coupling reactions, making it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cataCXium® A Pd G3, 95% can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that its catalytic activity can decrease over time, impacting its effectiveness in biochemical reactions. Understanding these temporal effects is crucial for optimizing its use in research and industrial applications .
Dosage Effects in Animal Models
The effects of cataCXium® A Pd G3, 95% vary with different dosages in animal models. At lower doses, the compound effectively catalyzes cross-coupling reactions without causing significant toxicity. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. These dosage effects are essential for determining the safe and effective use of the compound in various applications .
Metabolic Pathways
cataCXium® A Pd G3, 95% is involved in several metabolic pathways, primarily those related to palladium-catalyzed cross-coupling reactions. It interacts with enzymes and cofactors to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells .
Transport and Distribution
The transport and distribution of cataCXium® A Pd G3, 95% within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. Understanding these transport mechanisms is essential for optimizing its use in biochemical research and industrial applications .
Subcellular Localization
cataCXium® A Pd G3, 95% exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in catalyzing cross-coupling reactions and influencing cellular processes .
Eigenschaften
IUPAC Name |
bis(1-adamantyl)-butylphosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P.C12H10N.CH4O3S.Pd/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h17-22H,2-16H2,1H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQODDXCXHAKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H53NO3PPdS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


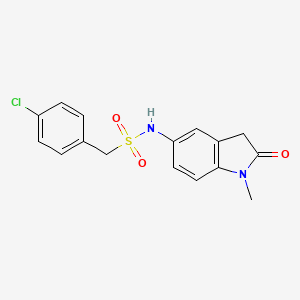
![3,5-Dinitrobenzoic acid; [(6-hydroxypyridin-3-yl)sulfanyl]methanimidamide](/img/structure/B2494606.png)
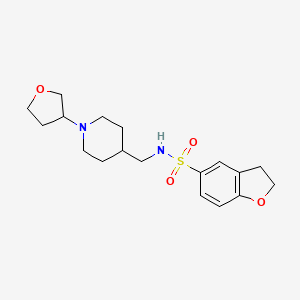
![1-Methyl-7-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2494610.png)
![2,4-difluoro-N-(4-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2494611.png)
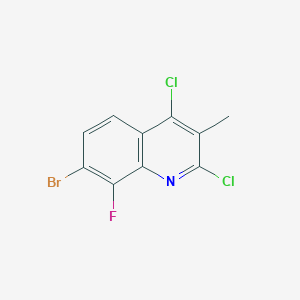
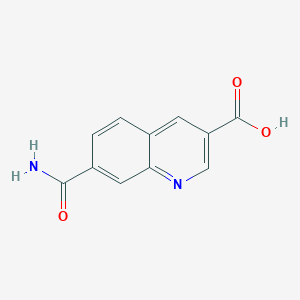
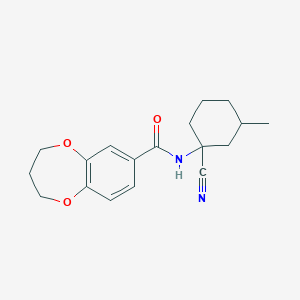
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2494618.png)
![2-Chloro-N-[(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methyl]acetamide](/img/structure/B2494619.png)
![2-((2-chlorobenzyl)thio)-9-(4-nitrophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2494620.png)
![4-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)
![5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2494626.png)